(8-boronodibenzothiophen-2-yl)boronic Acid
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Overview
Description
(8-boronodibenzothiophen-2-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-boronodibenzothiophen-2-yl)boronic Acid typically involves the reaction of dibenzothiophene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the dibenzothiophene moiety . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex boronic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(8-boronodibenzothiophen-2-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted dibenzothiophene derivatives. These products have various applications in organic synthesis and material science.
Scientific Research Applications
(8-boronodibenzothiophen-2-yl)boronic Acid has several scientific research applications, including:
Biology: The compound is investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (8-boronodibenzothiophen-2-yl)boronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to form stable complexes with biomolecules is key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Uniqueness
(8-boronodibenzothiophen-2-yl)boronic Acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from other boronic acids .
Biological Activity
(8-Boronodibenzothiophen-2-yl)boronic acid is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse applications, including their roles as enzyme inhibitors, particularly against β-lactamases, and their potential in anticancer therapies. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Boronic acids generally exert their biological effects through interactions with various enzymes. In the case of this compound, its structure allows it to act as an inhibitor of serine proteases and β-lactamases. The boron atom in these compounds can form covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity.
Antibacterial Activity
Research indicates that boronic acids can inhibit bacterial growth by targeting β-lactamases, enzymes that confer antibiotic resistance. For instance, a study highlighted the efficacy of boronic acid derivatives in overcoming resistance mechanisms in Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .
Table 1: Inhibitory Effects of Boronic Acids on β-Lactamases
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
(8-Boronodibenzothiophen-2-yl) | TBD | KPC-2 |
S02030 | 0.5 | KPC-2 |
MB_076 | 0.3 | CTX-M-96 |
Note: TBD = To Be Determined
Anticancer Activity
The compound also shows promise as an anticancer agent. Boronic acids have been linked to the inhibition of proteasomes, which are crucial for regulating cellular processes and maintaining protein homeostasis. Bortezomib, a well-known proteasome inhibitor containing boron, has been successfully used in treating multiple myeloma .
Case Study 1: Inhibition of β-Lactamases
In a comparative study involving various boronic acid derivatives, this compound was evaluated for its ability to inhibit class A β-lactamases. The compound demonstrated significant inhibitory activity against KPC-type enzymes, which are notorious for their role in antibiotic resistance. The study utilized disk potentiation tests to measure the zone of inhibition when combined with standard antibiotics .
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers. The mechanism involved the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors .
Research Findings
Research has shown that modifications to the boronic acid structure can enhance selectivity and potency against specific targets. For example, structural analogs have been developed to improve binding affinity to β-lactamases while reducing toxicity .
Table 2: Structure-Activity Relationship of Boronic Acids
Compound | Binding Affinity (K_d) | Selectivity Ratio |
---|---|---|
(8-Boronodibenzothiophen-2-yl) | TBD | TBD |
Bortezomib | 1 nM | High |
S02030 | 0.5 nM | Moderate |
Properties
IUPAC Name |
(8-boronodibenzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLHPYMEWINRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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